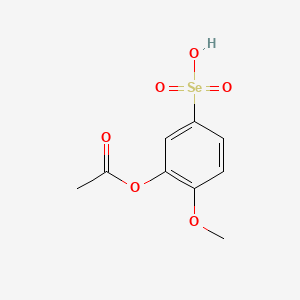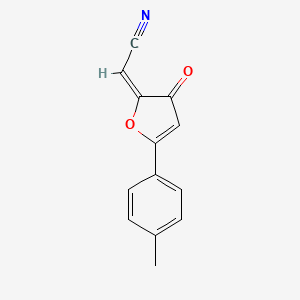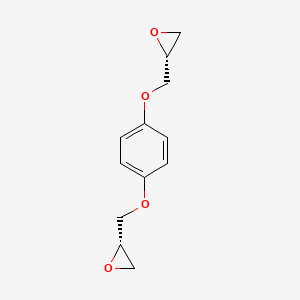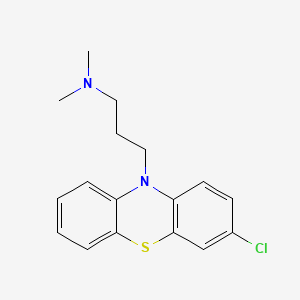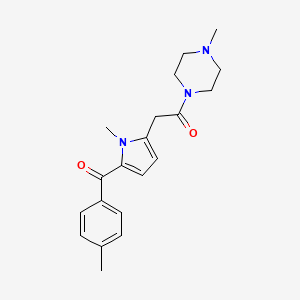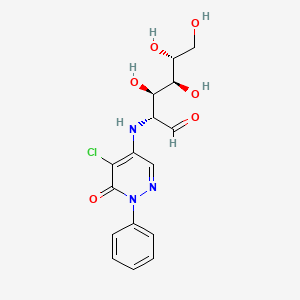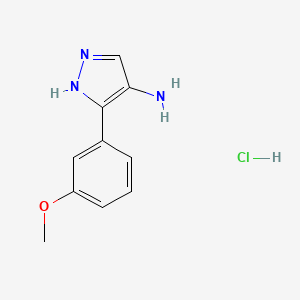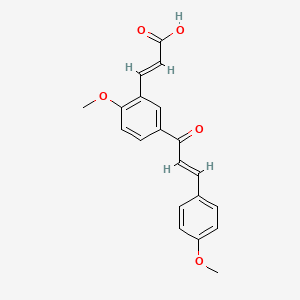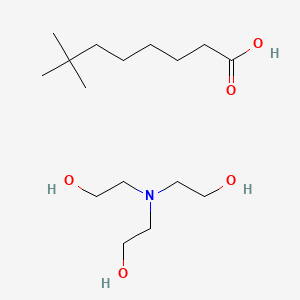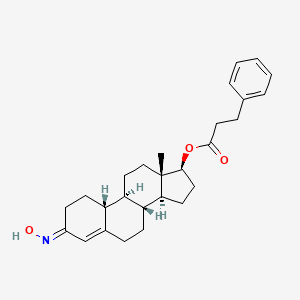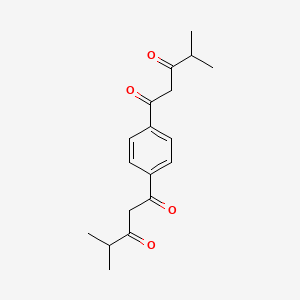
1,1'-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) is an organic compound characterized by the presence of two 4-methyl-1,3-pentanedione groups attached to a central 1,4-phenylene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) typically involves the reaction of 1,4-phenylenediamine with 4-methyl-1,3-pentanedione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures, including analytical techniques such as NMR and IR spectroscopy, are employed to monitor the purity and consistency of the product.
化学反応の分析
Types of Reactions
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form chelates with metal ions, influencing various biochemical processes. Additionally, its phenylene moiety can participate in π-π interactions with aromatic systems, affecting molecular recognition and binding.
類似化合物との比較
Similar Compounds
1,1’-(1,3-Phenylene)bis(4-methyl-1,3-pentanedione): Similar structure but with a 1,3-phenylene moiety.
1,1’-(1,4-Phenylene)bis(3-methyl-1,3-pentanedione): Similar structure with a different substitution pattern on the pentanedione groups.
Uniqueness
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) is unique due to its specific substitution pattern and the presence of two 4-methyl-1,3-pentanedione groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
123448-21-5 |
|---|---|
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
4-methyl-1-[4-(4-methyl-3-oxopentanoyl)phenyl]pentane-1,3-dione |
InChI |
InChI=1S/C18H22O4/c1-11(2)15(19)9-17(21)13-5-7-14(8-6-13)18(22)10-16(20)12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
InChIキー |
CIYQRJUFTUGUPT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


